molecular formula C15H22N2O B1480518 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane CAS No. 1908469-64-6

4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane

Cat. No. B1480518
CAS RN: 1908469-64-6
M. Wt: 246.35 g/mol
InChI Key: WLDHLSUTIUOCCZ-UHFFFAOYSA-N
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Description

“4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the CAS Number: 1367727-20-5 . It has a molecular weight of 246.35 . The compound is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The InChI code for “4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is 1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, “4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is an oil that is stored at room temperature . The compound has a molecular weight of 246.35 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane is explored for its potential as a building block in drug design. Its spirocyclic structure, which includes a benzyl group and a diazaspiro moiety, could be key in the development of new pharmacophores. The compound’s rigid framework can help in the conformational analysis of drug candidates, potentially leading to compounds with improved selectivity and potency .

Material Science

Within material science, this compound’s unique structure offers possibilities in the creation of novel polymers or small molecule organic frameworks. Its ability to act as a ligand for metal-organic frameworks (MOFs) could be particularly valuable, potentially leading to materials with specific pore sizes and shapes for applications like gas storage or catalysis .

Environmental Science

In environmental science, researchers might investigate 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane for its role in environmental remediation processes. Its chemical properties could make it suitable for binding to pollutants or heavy metals, aiding in their extraction from soil or water sources .

Analytical Chemistry

Analytical chemists could utilize 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane as a standard or reagent in chromatography, mass spectrometry, or spectroscopy. Its distinct chemical signature allows for its use as a calibration standard or as a part of a derivatization process to enhance the detection of other compounds .

Biochemistry

In biochemistry, the compound’s diazaspiro core could interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition. It could also serve as a scaffold for peptide mimetics, potentially leading to the discovery of new biologically active compounds .

Pharmacology

Pharmacologically, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane may be investigated for its therapeutic properties. Its structure could be modified to create analogs that target specific receptors or enzymes within the body, contributing to the development of new treatments for various diseases .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system. The sigma-1 receptor is involved in the modulation of neurotransmitter release, while the μ-opioid receptor is primarily responsible for the analgesic effects of opioids.

Mode of Action

4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane interacts with its targets, the sigma-1 and μ-opioid receptors, by binding to these receptors. This binding can lead to changes in the receptor’s activity, which can result in alterations in the transmission of signals within the nervous system .

Biochemical Pathways

The binding of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane to the sigma-1 and μ-opioid receptors can affect various biochemical pathways. These pathways are involved in pain perception, mood regulation, and other neurological functions . The downstream effects of these pathways can lead to changes in physiological responses.

Pharmacokinetics

The pharmacokinetics of 4-Benzyl-9-oxa-1,4-diazaspiro[5These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways. These effects can include alterations in neurotransmitter release and changes in neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets

properties

IUPAC Name

4-benzyl-9-oxa-1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-8-16-15(13-17)6-10-18-11-7-15/h1-5,16H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDHLSUTIUOCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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